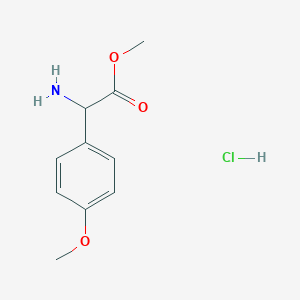

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEACPSVBZTUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626144 | |

| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74273-47-5 | |

| Record name | Methyl amino(4-methoxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride

Abstract

This guide provides an in-depth technical overview of a robust and widely applicable pathway for the synthesis of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a valuable amino acid ester derivative frequently utilized as a building block in pharmaceutical and fine chemical industries. The core of this guide focuses on the Strecker synthesis, a classic and efficient method for preparing α-amino acids from aldehydes. We will dissect the synthesis from a mechanistic perspective, provide a detailed, field-proven experimental protocol, and present key data in a clear, accessible format. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the experimental choices and a practical workflow for the preparation of this key intermediate.

Introduction and Strategic Overview

Chemical Identity and Significance

This compound is a non-proteinogenic α-amino acid ester. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling, purification, and storage.

Selection of Synthetic Pathway

The synthesis of α-amino acids and their derivatives can be approached through several established methods. Among the most prominent are the Strecker synthesis and the Bucherer-Bergs reaction.

-

The Bucherer-Bergs Reaction: This method involves the reaction of a carbonyl compound (in this case, p-anisaldehyde) with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[1][2][3] This hydantoin is subsequently hydrolyzed under acidic or basic conditions to yield the desired α-amino acid.[1] While effective, this route adds an intermediate step of hydantoin formation and subsequent ring-opening.

-

The Strecker Synthesis: First reported in 1850, the Strecker synthesis is a two-step procedure that directly produces an α-amino acid from an aldehyde.[4] It begins with the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[5] For the synthesis of this compound, the Strecker pathway offers a more direct and convergent route, starting from the readily available p-anisaldehyde.[6] Its operational simplicity and the accessibility of its reagents make it the preferred method for this guide.

This guide will focus exclusively on the Strecker synthesis, followed by Fischer esterification and salt formation, providing a complete workflow from common starting materials to the final, purified product.

The Strecker Synthesis Pathway: A Mechanistic Dissection

The chosen pathway can be logically divided into four primary stages, beginning with the core Strecker synthesis. Understanding the mechanism at each stage is critical for process optimization and troubleshooting.

Stage 1 & 2: The Core Strecker Synthesis

The reaction begins with the formation of an α-aminonitrile from p-anisaldehyde. A modern and safer protocol utilizes ammonium chloride (NH₄Cl) and potassium cyanide (KCN) rather than ammonia and hydrogen cyanide gas.[4]

-

Imine Formation: The ammonium chloride serves a dual purpose. It acts as a source of ammonia (NH₃) and as a mild acid (pKa ≈ 9) to protonate the carbonyl oxygen of p-anisaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia. Subsequent dehydration results in the formation of a protonated imine (an iminium ion).[7]

-

Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[5][7] This step forms the crucial carbon-carbon bond, yielding the α-aminonitrile intermediate: 2-amino-2-(4-methoxyphenyl)acetonitrile.

-

Nitrile Hydrolysis: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using aqueous HCl). The nitrile group is converted first to an imine, then to a primary amide, and finally to a carboxylic acid, yielding the racemic amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid.[4] It is important to note that this synthesis is not stereospecific and produces a racemic mixture of L and D amino acids.[5]

Stage 3: Fischer Esterification

To obtain the methyl ester, the resulting amino acid is subjected to Fischer esterification. By reacting the amino acid in an excess of methanol with a strong acid catalyst (such as thionyl chloride or gaseous HCl), the carboxylic acid is converted to its methyl ester. The excess methanol drives the equilibrium towards the product.

Stage 4: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt. This is typically achieved by treating the amino ester with hydrochloric acid, often by bubbling dry HCl gas through a solution of the ester in an anhydrous solvent or by using a solution of HCl in a solvent like diethyl ether or isopropanol. The basic amino group is protonated, forming the stable and crystalline hydrochloride salt, which can then be isolated by filtration.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood. An emergency cyanide poisoning antidote kit should be readily accessible. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Stage 1: Synthesis of 2-amino-2-(4-methoxyphenyl)acetonitrile

-

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Potassium Cyanide (KCN)

-

Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH)

-

Deionized Water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ammonium chloride (1.1 eq) in deionized water.

-

Add a solution of p-anisaldehyde (1.0 eq) in methanol to the flask.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (1.05 eq) in deionized water via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The product, α-aminonitrile, will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be used directly in the next step.

-

Stage 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)acetic Acid

-

Materials:

-

Crude 2-amino-2-(4-methoxyphenyl)acetonitrile (from Stage 1)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

-

Procedure:

-

Suspend the crude α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (5-10 volumes).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction for the cessation of ammonia evolution.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The amino acid hydrochloride will precipitate. Adjust the pH to the isoelectric point (approx. pH 6) with a base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.

-

Collect the solid product by vacuum filtration, wash with cold water, then with a small amount of cold ethanol, and dry under vacuum.

-

Stage 3 & 4: Esterification and Salt Formation

-

Materials:

-

2-Amino-2-(4-methoxyphenyl)acetic acid (from Stage 2)

-

Methanol (anhydrous)

-

Thionyl Chloride (SOCl₂) or Dry HCl gas

-

Diethyl Ether (anhydrous)

-

-

Procedure:

-

Suspend the dried amino acid (1.0 eq) in anhydrous methanol (10-15 volumes) in a flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and cautiously add thionyl chloride (1.2-1.5 eq) dropwise. Alternative: Bubble dry HCl gas through the suspension until saturation.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. The suspension should become a clear solution.

-

Cool the solution to room temperature and then remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is the target hydrochloride salt. To purify, dissolve the solid in a minimal amount of hot methanol and precipitate by adding cold, anhydrous diethyl ether.

-

Collect the purified white crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry in a vacuum oven at 40-50 °C.

-

Process Visualization and Data

Synthesis Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the starting aldehyde to the final hydrochloride salt.

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

Key Process Parameters

| Parameter | Stage 1: Aminonitrile Formation | Stage 2: Hydrolysis | Stage 3/4: Esterification & Salt Formation |

| Key Reagents | p-Anisaldehyde, KCN, NH₄Cl | Conc. HCl | Anhydrous MeOH, SOCl₂ |

| Molar Ratio (vs. Aldehyde) | 1.0 : 1.05 : 1.1 | - | - |

| Molar Ratio (vs. Amino Acid) | - | - | 1.0 : 1.2-1.5 |

| Temperature | 0 °C to Room Temp. | Reflux (~100-110 °C) | 0 °C to Reflux (~65 °C) |

| Reaction Time | 12 - 16 hours | 4 - 6 hours | 3 - 5 hours |

| Typical Yield | > 90% (crude) | 75 - 85% | 80 - 90% |

| Solvent | Methanol / Water | Concentrated HCl | Anhydrous Methanol |

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent compound.

-

Infrared Spectroscopy (IR): To identify key functional groups such as the ester carbonyl (C=O), amine (N-H), and aromatic C-H bonds.

-

Melting Point: A sharp melting point range is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity profile of the final compound.

The combination of these analyses provides a self-validating system, confirming that the described protocol yields the desired this compound of high purity.

Conclusion

The synthesis of this compound is efficiently achieved through a multi-step sequence centered around the Strecker synthesis. This approach provides a direct and reliable route from the inexpensive and readily available starting material, p-anisaldehyde. By understanding the underlying mechanisms of imine formation, cyanide addition, nitrile hydrolysis, and Fischer esterification, researchers can confidently execute and adapt this protocol. The provided step-by-step methodology, coupled with critical safety and analytical considerations, constitutes a comprehensive guide for producing this valuable chemical intermediate for research and development applications.

References

-

Alfa Chemistry. Bucherer-Bergs Reaction.

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids.

-

Wikipedia. Bucherer–Bergs reaction.

-

Domling, A. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.

-

Sketchy. Synthesis of Alpha-Amino Acids.

-

Leah4Sci. Strecker Synthesis of Alpha Amino Acids MCAT Biochemistry Tutorial Video.

-

Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems.

-

Master Organic Chemistry. Strecker Synthesis.

-

Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin).

-

Finetech Industry. Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride (CAS Number: 186801-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, with the CAS number 186801-05-8, is a chiral fine chemical of significant interest in the pharmaceutical industry. It serves as a critical starting material and a known impurity in the synthesis of Cefprozil, a second-generation cephalosporin antibiotic. A thorough understanding of its chemical properties, structure, and analytical profiles is paramount for process optimization, impurity control, and regulatory compliance in drug manufacturing. This guide provides a comprehensive overview of this compound, consolidating available technical data to support research and development activities.

Chemical Properties and Structure

IUPAC Name: methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride[1]

Synonyms: Benzeneacetic acid, α-amino-4-methoxy-, methyl ester, hydrochloride (1:1), (αR); Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate HCl

Structural Information

The molecular structure of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride consists of a central chiral carbon atom bonded to an amino group, a hydrogen atom, a p-methoxyphenyl group, and a methyl ester group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: C₁₀H₁₄ClNO₃[1]

Molecular Weight: 231.68 g/mol [1]

SMILES: COC1=CC=C(C=C1)N.Cl[1]

2D Structure:

Caption: 2D Chemical Structure of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride

Physicochemical Properties

| Property | Value (Predicted or from related compound) | Source |

| Melting Point | 235 °C (sublimes) (for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |

| Boiling Point | 339.5 ± 37.0 °C (Predicted for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted for 2-amino-2-(4-methoxyphenyl)acetic acid) | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | |

| pKa | Data not available. The presence of the amino group suggests it will be basic, and the ester is neutral. |

Synthesis and Manufacturing

Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is primarily synthesized as a key intermediate for the production of Cefprozil. The synthesis generally involves the esterification of (R)-2-amino-2-(4-methoxyphenyl)acetic acid.

General Synthetic Pathway

A common method for the synthesis involves the reaction of (R)-2-amino-2-(4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The acid serves both as a catalyst for the esterification and to form the hydrochloride salt of the amino group.

Caption: General synthetic scheme for Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride.

Illustrative Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of CAS 186801-05-8 is not publicly available in peer-reviewed journals, a general procedure can be inferred from standard organic chemistry practices and patent literature concerning Cefprozil synthesis.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (R)-2-amino-2-(4-methoxyphenyl)acetic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

Step 2: Addition of Reagent

-

Slowly add thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which then catalyzes the esterification.

Step 3: Reaction

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

The resulting solid is the crude Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.

Reactivity and Stability

Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a relatively stable compound under standard storage conditions (cool, dry, and dark place). The hydrochloride salt of the amino group prevents self-condensation and other side reactions.

Key Reactivity Points:

-

Amine Group: The primary amine is protonated, making it less nucleophilic than the free base. However, under basic conditions, the free amine can be regenerated and will exhibit typical reactivity of a primary amine, such as acylation. This is the key reaction in its use for Cefprozil synthesis, where it is acylated by a protected 7-aminocephalosporanic acid (7-ACA) derivative.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

-

Aromatic Ring: The methoxy-substituted phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions for this are typically harsher than those used in its primary application.

Stability Considerations:

-

The compound is hygroscopic and should be stored in a tightly sealed container.

-

It is sensitive to high temperatures and strong bases.

-

For long-term storage, it is recommended to keep it refrigerated at 2-8°C.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quality control of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, especially when it is used as a starting material in GMP manufacturing.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity and quantifying the content of this compound. While a specific validated monograph method for this intermediate is not publicly available, a general reversed-phase HPLC method can be developed and validated.

Illustrative HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 225 nm or 275 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Development and Validation Considerations:

-

The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

The method must be able to separate the main compound from potential process-related impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride.

Expected ¹H NMR Spectral Data (in a suitable deuterated solvent like D₂O or DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the p-substituted phenyl ring.

-

Methine Proton (-CH(NH₃⁺)-): A singlet or a multiplet (depending on coupling) for the chiral proton, typically downfield due to the adjacent electron-withdrawing groups.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm.

-

Methyl Ester Protons (-COOCH₃): A sharp singlet around δ 3.6-3.8 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.

-

Methine Carbon (-CH(NH₃⁺)-): A signal around δ 55-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Methyl Ester Carbon (-COOCH₃): A signal around δ 52 ppm.

Application in Drug Development: Synthesis of Cefprozil

The primary application of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is as a side-chain precursor in the synthesis of Cefprozil.

Role in the Cefprozil Synthesis Workflow

In the synthesis of Cefprozil, the free amine of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate is coupled with the carboxylic acid of the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) nucleus. This is a standard amide bond formation reaction, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.

Caption: Role of Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride in Cefprozil Synthesis.

Conclusion

Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a fundamentally important molecule in the synthesis of the antibiotic Cefprozil. Its stereochemistry and purity are critical to the quality and efficacy of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and analytical characterization. For drug development professionals, a robust understanding and control of this key starting material are essential for ensuring a reproducible and high-quality manufacturing process. Further research to establish definitive experimental data for its physicochemical properties would be beneficial for the scientific community.

References

-

PubChem. methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride. Available from: [Link]

-

Pharmaffiliates. Methyl (R)-2-amino-2-(4-methoxyphenyl)acetate Hydrochloride. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl p-Methoxyphenylglycinate Hydrochloride

Abstract

Methyl p-methoxyphenylglycinate hydrochloride is a valuable non-proteinogenic amino acid ester, serving as a critical building block in the synthesis of pharmaceuticals and other advanced chemical entities. This guide provides a comprehensive technical overview for its synthesis, tailored for researchers, chemists, and professionals in drug development. We delve into the primary synthetic pathways, beginning with the formation of the core amino acid, p-methoxyphenylglycine, via the Strecker and Bucherer-Bergs reactions starting from p-anisaldehyde. The guide elucidates the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and optimization. Subsequently, we detail the efficient esterification of the amino acid intermediate and its concurrent conversion to the stable hydrochloride salt. This document includes detailed, step-by-step protocols, comparative analysis of synthetic strategies, and guidance on product purification and characterization. All methodologies are grounded in established chemical principles, supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of α-amino acids and their derivatives is a cornerstone of medicinal and organic chemistry. Phenylglycine scaffolds, in particular, are prevalent in a variety of bioactive molecules, including semi-synthetic antibiotics.[1] The target molecule, methyl p-methoxyphenylglycinate hydrochloride, combines the structural features of an α-amino acid with a methoxy-substituted aromatic ring and a methyl ester, making it a versatile intermediate.

The primary challenge in its synthesis lies in the efficient construction of the α-amino acid core from readily available precursors. This guide focuses on a two-stage synthetic strategy:

-

Formation of p-Methoxyphenylglycine: Synthesizing the racemic amino acid from p-anisaldehyde.

-

Esterification and Salt Formation: Converting the amino acid into its methyl ester hydrochloride salt for enhanced stability and solubility in subsequent reactions.

This approach allows for clear optimization points at each stage and yields a stable, easily purifiable final product.

Retrosynthetic Analysis

A logical retrosynthetic approach reveals a straightforward path from the target molecule to common starting materials. The ester and hydrochloride salt can be formed in the final step from the parent amino acid, p-methoxyphenylglycine. This amino acid can be disconnected at the α-carbon, pointing back to p-anisaldehyde as the key electrophile, with ammonia and a cyanide source providing the amino and carboxylate-equivalent groups, respectively.

Caption: Retrosynthetic pathway for Methyl p-Methoxyphenylglycinate HCl.

Core Synthesis of the Amino Acid Intermediate: p-Methoxyphenylglycine

The synthesis of the α-amino acid from p-anisaldehyde is most reliably achieved through two classical, high-yielding multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction.

Method 1: The Strecker Synthesis

The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from an aldehyde, ammonia, and cyanide, which is then hydrolyzed to the desired α-amino acid.[2][3]

Principle & Mechanism: The reaction proceeds in two main stages. First is the formation of the α-aminonitrile from p-anisaldehyde. Ammonium chloride (NH₄Cl) serves as both a source of ammonia (NH₃) and a mild acid to catalyze the formation of an iminium ion intermediate. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile.[4] The second stage involves the acidic or basic hydrolysis of the nitrile group to a carboxylic acid.

References

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a derivative of the amino acid glycine, specifically a phenylglycine derivative. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development. They often serve as key building blocks or intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of a chiral center, an aromatic ring with an electron-donating methoxy group, and the salt form, which can influence solubility and stability, make a thorough understanding of its physical and chemical properties essential for its effective application.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific salt, this guide will also leverage data from closely related compounds to provide a scientifically grounded estimation of its characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central alpha-carbon bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester, and a 4-methoxyphenyl group.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. The data for the target compound is primarily computed, while experimental data for a related compound, 4-methoxyphenylacetic acid, is included for comparison.[1]

| Property | Value (this compound) | Value (4-Methoxyphenylacetic Acid - for comparison) | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₃ | C₉H₁₀O₃ | [2] |

| Molecular Weight | 231.67 g/mol | 166.17 g/mol | [2] |

| IUPAC Name | methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | 2-(4-methoxyphenyl)acetic acid | [2] |

| Appearance | Pale yellow or off-white solid (predicted) | Pale yellow or off white colored flakes | [1] |

| Melting Point | Not available | 87 °C | [1] |

| Solubility | Not available | 18 mg/mL in water | [1] |

| pKa | Not available | 4.48 | [1] |

| Storage | 4°C, sealed storage, away from moisture | Room temperature |

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. This section will therefore focus on the predicted spectral characteristics and provide a general methodology for acquiring and interpreting the data.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Alpha-Proton: A singlet for the proton on the alpha-carbon (Cα-H), likely deshielded by the adjacent amino and ester groups.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm for the -OCH₃ group on the phenyl ring.

-

Methyl Ester Protons: A singlet around δ 3.7 ppm for the -COOCH₃ group.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the ester carbonyl group.

-

Aromatic Carbons: Several signals in the aromatic region (δ ~114-160 ppm).

-

Alpha-Carbon: A signal for the Cα carbon.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Methyl Ester Carbon: A signal around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching of the ammonium group.

-

C=O Stretch: A strong, sharp absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and ether.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. The expected molecular ion peak for the free base (C₁₀H₁₃NO₃) would be at m/z 195.09. Fragmentation patterns would likely involve the loss of the methyl ester group and cleavage at the alpha-carbon.

Experimental Protocols

The following are general protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a robust way to assess the purity of the compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities.

Caption: A generalized workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

-

Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.

Stability and Storage

As a hydrochloride salt of an amino ester, the compound is susceptible to hydrolysis, especially in aqueous solutions that are not pH-controlled.

-

Storage: The solid material should be stored at 4°C under an inert atmosphere and protected from moisture to prevent degradation.[3]

-

Solution Stability: Solutions should be prepared fresh. For longer-term storage in solution, aprotic organic solvents are preferred over aqueous or protic solvents.

Conclusion

This compound is a valuable building block in organic synthesis. While direct experimental data on its physical and chemical properties are not extensively published, a combination of computed data and comparison with closely related analogs provides a solid foundation for its use in research and development. The analytical methods outlined in this guide offer a starting point for researchers to establish robust quality control and characterization procedures.

References

A Technical Guide to the Research Applications of Methyl 2-amino-2-(4-methoxyphenyl)acetate Hydrochloride

Executive Summary: Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral, non-canonical α-amino acid ester with significant potential as a versatile building block in modern chemical and pharmaceutical research. As a derivative of O-methyl-D-nortyrosine, its unique structure, featuring a stereocenter and a methoxy-functionalized aromatic ring, offers a compelling scaffold for innovation.[1] This guide provides an in-depth exploration of its potential applications, targeting researchers in drug discovery, peptide synthesis, and materials science. We will delve into its utility as a chiral precursor for novel therapeutics, its role in constructing advanced peptides with enhanced properties, and its prospective use as a monomer in the synthesis of functional biomaterials. The protocols and workflows described herein are designed to provide a practical framework for leveraging this compound's unique chemical attributes in a laboratory setting.

Introduction and Physicochemical Profile

This compound belongs to the class of α-amino acid esters, which are fundamental precursors for a vast array of biologically active molecules.[2][3] Its defining features are the chiral center at the α-carbon, which makes it an invaluable tool in asymmetric synthesis, and the 4-methoxyphenyl group, which can modulate pharmacokinetic and pharmacodynamic properties through steric and electronic interactions. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.

The compound is specifically the methyl ester of O-methylated D-nortyrosine, presenting a non-natural D-amino acid configuration that is often employed to increase peptide resistance to enzymatic degradation.[1] This inherent stability makes it a prime candidate for incorporation into peptidomimetics and other therapeutic agents designed for improved in vivo performance.

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | PubChem[1] |

| CAS Number | 186801-05-8 | Pharmaffiliates[4] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | PubChem[1] |

| Molecular Weight | 231.67 g/mol | PubChem[1] |

| Synonyms | Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride | PubChem[1] |

Core Application I: A Chiral Scaffold in Asymmetric Synthesis and Drug Discovery

The pharmaceutical industry's increasing demand for enantiomerically pure compounds underscores the importance of chiral building blocks.[5][6] this compound serves as an excellent starting point for the synthesis of complex chiral molecules, leveraging its pre-defined stereochemistry to guide the formation of new chiral centers.

Rationale: The Strategic Advantage of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is not merely a passive structural element; it is a well-recognized pharmacophore that can impart desirable biological properties. Derivatives of methoxyphenyl compounds have been investigated for a range of activities:

-

Anti-inflammatory and Analgesic Potential: The broader class of phenylacetate and N-arylanthranilic acid derivatives has a history in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] Furthermore, curcumin analogs incorporating methoxy groups have demonstrated significant anti-inflammatory effects.[10] This suggests that derivatives of our title compound could be explored for similar activities.

-

CNS Penetration: The methoxyphenyl group has been incorporated into molecules designed to cross the blood-brain barrier, such as selective negative allosteric modulators for metabotropic glutamate receptors (mGluRs).[11] This opens an avenue for its use in developing novel therapeutics for neurological disorders.

-

Cardioprotective Effects: Certain methoxyphenol derivatives have been identified as inhibitors of myeloperoxidase, an enzyme implicated in atherosclerosis, highlighting a potential application in cardiovascular drug discovery.[12]

The workflow for leveraging this compound in a drug discovery program typically involves its chemical modification to generate a library of analogs, which are then subjected to biological screening to identify lead compounds.

Workflow: From Chiral Building Block to Drug Candidate

Sources

- 1. methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride | C10H14ClNO3 | CID 145875810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 9. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]

- 10. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a derivative of the non-proteinogenic amino acid p-methoxyphenylglycine. This compound and its structural analogs are of significant interest in medicinal chemistry due to their incorporation into various biologically active molecules. The presence of the p-methoxyphenylglycine scaffold is a characteristic feature in several natural products with antimicrobial and other therapeutic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of p-methoxyphenylglycine. The presence of a chiral center at the alpha-carbon means the compound can exist as enantiomers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| IUPAC Name | methyl 2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and lower alcohols (predicted) |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of the parent amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid (p-methoxyphenylglycine). Several reagents can be employed for this transformation, with thionyl chloride in methanol being a widely used and efficient method.

Reaction Mechanism: Fischer Esterification with Thionyl Chloride

The reaction proceeds via a Fischer esterification mechanism. Thionyl chloride reacts with methanol to form methyl sulfite and hydrogen chloride in situ. The generated HCl protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol.

Caption: Fischer Esterification of p-Methoxyphenylglycine.

Detailed Experimental Protocol

This protocol is a representative procedure based on the esterification of similar amino acids.

Materials:

-

2-amino-2-(4-methoxyphenyl)acetic acid (p-methoxyphenylglycine)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid).

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension over 30-60 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation and Purification: To the resulting residue, add diethyl ether and stir to precipitate the product. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

δ 7.30-7.40 (d, 2H): Aromatic protons ortho to the amino acid substituent.

-

δ 6.90-7.00 (d, 2H): Aromatic protons meta to the amino acid substituent.

-

δ 5.10-5.20 (s, 1H): Alpha-proton of the amino acid.

-

δ 3.80 (s, 3H): Methoxy protons on the phenyl ring.

-

δ 3.75 (s, 3H): Methyl ester protons.

-

δ 8.5-9.5 (br s, 3H): Ammonium protons (-NH₃⁺).

-

-

¹³C NMR (predicted):

-

δ 170-172: Ester carbonyl carbon.

-

δ 160-162: Aromatic carbon attached to the methoxy group.

-

δ 128-130: Aromatic carbons ortho to the amino acid substituent.

-

δ 125-127: Aromatic carbon ipso to the amino acid substituent.

-

δ 114-116: Aromatic carbons meta to the amino acid substituent.

-

δ 55-57: Methoxy carbon.

-

δ 52-54: Methyl ester carbon.

-

δ 50-52: Alpha-carbon of the amino acid.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | N-H stretch (ammonium salt) |

| ~1740-1750 | C=O stretch (ester) |

| ~1610, 1510 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1200, 1030 | C-O stretch (ester) |

Mass Spectrometry

The mass spectrum (Electron Ionization) would likely show the molecular ion of the free base after the loss of HCl.

-

[M-HCl]⁺: m/z = 195.08

Potential Applications and Biological Significance

While specific studies on the biological activity of this compound are limited, the p-methoxyphenylglycine moiety is a key component of several natural products with known biological activities.

-

Antimicrobial Agents: The natural product xanthostatin, which contains a p-methoxyphenylglycine unit, exhibits specific antimicrobial activity against Xanthomonas species. This suggests that derivatives of p-methoxyphenylglycine could be explored as potential antibacterial agents.

-

Pharmaceutical Intermediates: Amino acid esters are crucial building blocks in peptide synthesis and in the preparation of more complex pharmaceutical compounds. This compound can serve as a valuable intermediate for the synthesis of peptidomimetics and other drug candidates. The ester group provides a site for further chemical modification, allowing for the creation of libraries of compounds for biological screening.

Conclusion

This compound is a synthetically accessible compound with potential applications in medicinal chemistry and drug discovery. The straightforward esterification of p-methoxyphenylglycine provides an efficient route to this valuable building block. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential, particularly in the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers to synthesize, characterize, and further investigate this interesting molecule.

References

-

PubChem. Compound Summary for CID 145875810, methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride. [Link]. Accessed Dec. 26, 2025.[1]

Sources

Solubility Profile of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a key chemical entity with applications in pharmaceutical synthesis. Its solubility across various solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation into a final drug product. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Rather than presenting a simple data sheet, we delve into the fundamental principles governing its solubility, provide a detailed, self-validating experimental protocol for accurate measurement, and offer a template for systematic data collection. This document is intended to empower researchers to generate reliable solubility data in-house and to interpret these results within a robust theoretical context.

Introduction: The Critical Role of Solubility

The journey of an active pharmaceutical ingredient (API) from synthesis to a viable drug product is critically dependent on its physicochemical properties, chief among them being solubility. This compound, as an amino acid ester salt, possesses structural features—an ionizable amine, an ester group, and an aromatic ring—that result in complex solubility behavior.

Understanding this behavior is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization) to maximize yield and purity.

-

Formulation Development: Designing a dosage form that ensures adequate bioavailability. The hydrochloride salt form is often chosen specifically to enhance aqueous solubility and improve absorption[1][2].

-

Analytical Method Development: Preparing stock solutions and standards for methods such as High-Performance Liquid Chromatography (HPLC).

This guide will equip the laboratory professional with the necessary tools to systematically approach solubility determination for this compound and others like it.

Theoretical Principles of Solubility for an Amine Salt

The solubility of this compound is not a single value but a function of its environment. Its structure dictates its interaction with different solvent types.

Aqueous Solubility: A pH-Dependent Equilibrium

As a salt of a weak base (the amine) and a strong acid (HCl), the compound's aqueous solubility is intrinsically linked to the pH of the medium. The salt exists in equilibrium with its free base form.

-

Ionization: In acidic to neutral pH, the amine group is protonated (-NH3+), rendering the molecule highly polar and promoting interaction with water molecules. This is the primary reason for using the salt form to improve water solubility[1].

-

Disproportionation: If the pH of the solution rises, the protonated amine can lose its proton, converting the highly soluble salt back into its less soluble free base form. This process, known as disproportionation or precipitation of the free form, is a critical stability concern[3]. The pH at which the solution is saturated with both the salt and the free base is known as pHmax[4][5]. Operating at a pH below the pHmax is crucial to maintain the soluble salt form in solution.

-

Common Ion Effect: The solubility of a salt can be decreased by the presence of a common ion. For this hydrochloride salt, increasing the concentration of chloride ions in the solution (e.g., in certain biorelevant media) can shift the equilibrium towards the solid salt, reducing its solubility[3][6].

Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding rule for solubility in organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are expected to be effective solvents for this compound due to their ability to solvate both the charged ammonium group and the polar ester.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They can effectively solvate the cation but are less effective at solvating the chloride anion. Solubility is generally expected to be moderate to high.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate ions. The solubility of the highly polar hydrochloride salt is expected to be very low in these solvents.

The following diagram illustrates the interplay of these critical factors.

Caption: Key factors governing the solubility of an amine hydrochloride salt.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method[7][8]. It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and accurate data.

Mandatory Equipment and Reagents

-

Analytical balance (4 decimal places)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

This compound (test substance)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, etc.)

Step-by-Step Protocol: The Shake-Flask Method

The following workflow provides a self-validating system for accurate solubility measurement.

Caption: Experimental workflow for the Shake-Flask Solubility Method.

-

Preparation: Weigh an amount of the test substance into a vial that is known to be in excess of its expected solubility. Add a precise volume (e.g., 5.0 mL) of the desired solvent. For aqueous systems, use buffered solutions and measure the initial pH.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is a common starting point[8][9]. The presence of undissolved solid material must be visually confirmed at the end of this period[9].

-

Phase Separation: Remove the vials and allow them to stand at the test temperature for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles. This step is critical to avoid artificially high results[10]. Alternatively, centrifuge the vial and carefully pipette the clear supernatant.

-

Dilution: Accurately perform a serial dilution of the clear filtrate into a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Equilibrium Verification: To ensure a true equilibrium was reached, analyze a parallel sample that was agitated for a longer period (e.g., 48 or 72 hours). The solubility values from the 24-hour and 48-hour time points should be within acceptable experimental error (e.g., <5%) to confirm that equilibrium has been achieved[11]. For aqueous solutions, the final pH of the slurry should be measured and reported[7].

Data Collection and Interpretation

Systematic data collection is essential. We recommend using a structured table to record experimental findings. While pre-existing comprehensive data for this specific molecule is not publicly available, researchers can populate this table with their own experimental results.

Table 1: Solubility Data Template for this compound

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Final pH (if aqueous) | Observations |

| Purified Water | 25 | |||

| 0.1 M HCl (pH 1.0) | 25 | |||

| pH 4.5 Acetate Buffer | 25 | |||

| pH 7.4 Phosphate Buffer | 25 | Possible disproportionation | ||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| Isopropanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| Acetone | 25 | N/A | ||

| Dichloromethane | 25 | N/A | ||

| Toluene | 25 | N/A | ||

| Hexane | 25 | N/A |

Interpreting the Results

-

Aqueous Systems: Expect high solubility at low pH (e.g., 0.1 M HCl) and decreasing solubility as the pH approaches and surpasses the pKa of the amine group. A sharp drop in solubility or the appearance of a different solid form at pH 7.4 could indicate disproportionation to the free base.

-

Organic Solvents: The highest solubility is anticipated in polar protic solvents like methanol. A progressive decrease in solubility should be observed as the solvent polarity decreases (Methanol > Ethanol > Acetonitrile > Acetone > Dichloromethane > Toluene > Hexane).

Conclusion

The solubility of this compound is a multi-faceted property governed by the interplay between its molecular structure and the solvent environment. By combining a sound theoretical understanding with rigorous experimental execution using the validated shake-flask method, researchers can generate the reliable and accurate data needed to drive successful process development and formulation. This guide provides the foundational knowledge and practical protocols to achieve this, enabling informed decision-making and accelerating the path of drug development.

References

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).

- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

- Glomell, M., & Stahle, L. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Suarez, S., & Person, K. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride | C10H14ClNO3. (n.d.). PubChem. Retrieved from [Link]

- Solubility experimental methods.pptx. (n.d.). Slideshare.

- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2023).

- Improving API Solubility by Salt and Cocrystal Form

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review.

-

Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2. (n.d.). PubChem. Retrieved from [Link]

- Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. (n.d.).

- Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.

- Investigation of the Effect of Temperature, Salt and Solvent Composition on the Micellization Behavior of Tetradecyltrimethylammonium Bromide in the Presence of the Antibiotic Drug Levofloxacin Hemihydr

- 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID | 19789-59-4, 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID Formula. (n.d.). ECHEMI.

- 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2. (n.d.). PubChem - NIH.

- Methyl amino(4-methoxyphenyl)acetate hydrochloride. (n.d.). Santa Cruz Biotechnology.

- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.

- Chemical Properties of Amines.

- Methyl 2-amino-2-(4-methoxyphenyl)

- methyl(2S)-2-amino-2-(4-methoxyphenyl)

- METHYL(2S)-2-AMINO-2-(3-BROMO-4-METHOXYPHENYL)

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 5. crystalpharmatech.com [crystalpharmatech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic data (NMR, IR, MS) for Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound (C₁₀H₁₄ClNO₃)[1]. As a critical building block in pharmaceutical synthesis, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, analytical scientists, and drug development professionals, offering not only spectral data but also the underlying principles for their interpretation. We delve into the causality behind spectral features, providing detailed experimental protocols and field-proven insights to ensure data integrity and reproducibility.

Introduction

This compound is a derivative of the non-proteinogenic amino acid α-phenylglycine. Its structure, featuring a chiral center, an aromatic ring with an electron-donating methoxy group, a methyl ester, and an amine hydrochloride, presents a unique combination of functional groups. This complexity necessitates a multi-technique spectroscopic approach for complete and accurate characterization. The hydrochloride salt form, in particular, significantly influences the spectral properties of the amino group, a key consideration in data interpretation.

This guide is structured to provide a deep dive into each analytical technique, presenting expected data, interpretive logic, and standardized protocols to aid in quality control and research applications.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is best confirmed through a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. The analysis is conducted in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, where the acidic amine protons are observable.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The protonation of the amino group to form an ammonium salt (-NH₃⁺) is a key feature, typically resulting in a broad signal that exchanges with D₂O.

Caption: Structure of the parent compound with proton labels.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| a | Ar-H (ortho to OMe) | ~6.95 | Doublet (d) | 2H | Shielded by the electron-donating OMe group. |

| b | Ar-H (ortho to CH) | ~7.40 | Doublet (d) | 2H | Deshielded relative to protons 'a'. |

| c | -O-CH ₃ | ~3.75 | Singlet (s) | 3H | Characteristic shift for an aryl methyl ether. |

| d | α-CH | ~5.10 | Singlet (s) | 1H | Shifted downfield due to adjacent -NH₃⁺ and C=O. |

| e | Ester -O-CH ₃ | ~3.70 | Singlet (s) | 3H | Typical for a methyl ester. |

| f | -NH ₃⁺ | ~8.5-9.0 | Broad Singlet (br s) | 3H | Exchangeable with D₂O. Shift is concentration and temperature dependent. |

| g | H Cl | N/A | N/A | N/A | Not directly observed. |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C =O (Ester) | ~169.0 | Typical carbonyl carbon of an ester. |

| Ar-C -OMe | ~160.0 | Quaternary aromatic carbon attached to the strongly shielding methoxy group. |

| Ar-C (ortho to OMe) | ~114.5 | Shielded by the methoxy group. |

| Ar-C (ortho to CH) | ~129.0 | Less shielded aromatic carbons. |

| Ar-C -CH (ipso) | ~127.0 | Quaternary carbon attached to the amino acid backbone. |

| α-C H | ~55.0 | Aliphatic carbon attached to the ammonium group. |

| O-C H₃ (Methoxy) | ~55.5 |

| O-C H₃ (Ester) | ~53.0 | |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum of an amino acid hydrochloride is distinct. The most prominent feature is the broad absorption band corresponding to the N-H stretching vibrations of the R-NH₃⁺ group, which often overlaps with C-H stretches.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3200-2500 | N-H stretch | R-NH₃⁺ (Ammonium) | Strong, Broad |

| ~3050-3000 | C-H stretch | Aromatic | Medium |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl) | Medium |

| ~1745 | C=O stretch | Ester | Strong, Sharp |

| ~1610, ~1510 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Aryl Ether (asymmetric) | Strong |

| ~1180 | C-O stretch | Ester | Strong |

The presence of a strong, sharp peak around 1745 cm⁻¹ confirms the ester carbonyl, while the very broad envelope in the 3200-2500 cm⁻¹ region is a definitive indicator of the ammonium salt[2].

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this polar, pre-charged compound, Electrospray Ionization (ESI) is the method of choice.

Analysis of the Mass Spectrum

In positive ion ESI-MS, the hydrochloride salt dissociates in solution. The analysis detects the protonated parent molecule of the free base (C₁₀H₁₃NO₃, MW = 195.15). Therefore, the expected molecular ion peak will be [M+H]⁺ at an m/z of approximately 196.16.

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the parent ion (m/z 196) can lead to characteristic fragment ions. The most probable fragmentation involves the loss of the methyl formate group and cleavage at the benzylic position.

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.

-

Parent Ion [M+H]⁺ (m/z ≈ 196.16): The protonated molecule of the free base.

-

Fragment (m/z ≈ 136.07): Resulting from the loss of the methoxycarbonyl radical followed by rearrangement.

-

Fragment (m/z ≈ 107.05): The stable p-methoxybenzyl cation, formed by cleavage of the Cα-Cβ bond, is a highly characteristic fragment for this structure.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water.

-

Chromatography (Optional): If purity analysis is needed, inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Infuse the sample directly or introduce it from the LC outlet into the ESI source.

-

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

MS/MS Acquisition: Perform fragmentation analysis by selecting the parent ion (m/z 196) in the first quadrupole, inducing fragmentation in the collision cell, and scanning for daughter ions in the third quadrupole.

Conclusion

The structural identity and purity of this compound can be unequivocally established through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and confirm the presence and connectivity of all constituent parts. IR spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl and the characteristic ammonium salt. Finally, ESI-mass spectrometry verifies the molecular weight of the parent compound and provides structural insights through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable fingerprint for quality assurance and is indispensable for research and development applications.

References

An In-depth Technical Guide to the Stereochemistry of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development. We will delve into the fundamental principles of chirality as they apply to this specific compound, outline authoritative analytical methodologies for the determination of its enantiomeric purity, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable insights into the critical role of stereochemistry in the lifecycle of a drug candidate. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible results.

Introduction: The Criticality of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[1][2] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of understanding and controlling stereochemistry in pharmaceuticals.[3][6]

This compound possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)- and (S)-Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride. As with many chiral drugs, it is often the case that only one of these enantiomers, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be inactive, contribute to side effects, or even have a different therapeutic action altogether.[5] Therefore, the ability to selectively synthesize and, critically, to accurately analyze the stereochemical composition of this compound is paramount for ensuring its safety and efficacy.[3][7]

This guide will provide the necessary technical framework for researchers to confidently address the stereochemical challenges associated with this compound.

Molecular Structure and Stereocenter

The chemical structure of this compound is characterized by a central chiral carbon atom (C2) bonded to four different substituents:

-

An amino group (-NH2), which is protonated to -NH3+ in the hydrochloride salt.

-

A 4-methoxyphenyl group.

-

A methoxycarbonyl group (-COOCH3).

-

A hydrogen atom.

The IUPAC name for the (R)-enantiomer is methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride.[8]

Analytical Methodologies for Stereochemical Determination

A robust analytical strategy is essential for the accurate determination of the enantiomeric excess (% ee) and the absolute configuration of this compound. The following sections detail the most reliable and widely adopted techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving successful enantioseparation.

3.1.1. Principle of Chiral HPLC

Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional HPLC impossible. Chiral HPLC utilizes a CSP that is itself chiral. The enantiomers of the analyte interact with the chiral selector on the stationary phase to form transient diastereomeric complexes. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation.[11]

3.1.2. Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the method development for the chiral separation of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice for amino acid derivatives.[12]

Method Parameters (Starting Conditions):

| Parameter | Recommended Setting | Rationale |